3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a phenyl group attached to a hexahydroimidazo[1,2-a]pyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using a suitable acid catalyst to yield the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an amino derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitrophenyl groups play crucial roles in its binding affinity and activity. It may act by inhibiting enzymes or receptors involved in critical biological processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one
- 3-Hydroxy-1-(2-nitrophenyl)-3-(3-pyridinyl)-1-propanone
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
Uniqueness
3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific structural features, such as the hexahydroimidazo[1,2-a]pyridine core and the combination of hydroxy, nitrophenyl, and phenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H20N3O3+ |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C19H20N3O3/c23-19(15-7-6-10-17(13-15)22(24)25)14-20(16-8-2-1-3-9-16)18-11-4-5-12-21(18)19/h1-3,6-10,13,23H,4-5,11-12,14H2/q+1 |
InChI Key |
OMKLTESVRKJQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4 |
Origin of Product |
United States |
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